molecular formula C24H20N4O2 B14391470 2-Benzamido-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide CAS No. 88277-69-4

2-Benzamido-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B14391470
CAS No.: 88277-69-4
M. Wt: 396.4 g/mol
InChI Key: VAWMQCOPFZLMOC-UHFFFAOYSA-N
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Description

2-Benzamido-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide is an organic compound that features a benzamide core with additional functional groups, including a pyrazole ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzamido-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide can be achieved through a multi-step process:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting phenylhydrazine with ethyl acetoacetate under acidic conditions.

    Amidation Reaction: The resulting pyrazole derivative is then subjected to an amidation reaction with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide core.

    N-Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Benzamido-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Benzamido-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-phenylbenzamide: Lacks the pyrazole ring, making it less versatile in biological applications.

    2-Benzamido-N-methylbenzamide: Lacks the phenyl group on the pyrazole ring, which may affect its binding affinity and specificity.

    N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide: Similar structure but without the benzamido group, potentially altering its chemical reactivity and biological activity.

Uniqueness

2-Benzamido-N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzamide and pyrazole moieties allows for diverse interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

88277-69-4

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

2-benzamido-N-methyl-N-(2-phenylpyrazol-3-yl)benzamide

InChI

InChI=1S/C24H20N4O2/c1-27(22-16-17-25-28(22)19-12-6-3-7-13-19)24(30)20-14-8-9-15-21(20)26-23(29)18-10-4-2-5-11-18/h2-17H,1H3,(H,26,29)

InChI Key

VAWMQCOPFZLMOC-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=NN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4

Origin of Product

United States

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